Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate
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Overview
Description
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C13H18N3O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate typically involves the reaction of 6-(cyanomethyl)pyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
tert-Butyl (cyanomethyl)carbamate: Similar in structure but with different substituents on the pyridine ring.
Uniqueness
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other carbamate derivatives may not be as effective .
Properties
IUPAC Name |
tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQJULIQOIEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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